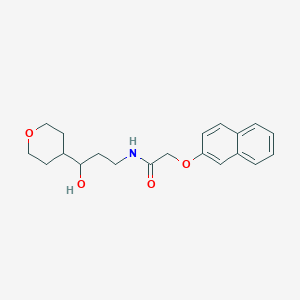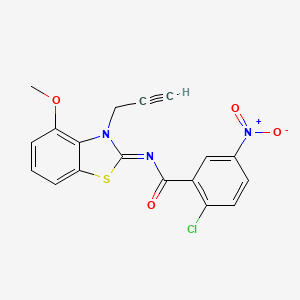
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(naphthalen-2-yloxy)acetamide is a chemical compound that has been widely studied for its potential applications in the field of scientific research. It is commonly referred to as THPPNA and is known to have various biochemical and physiological effects.
Scientific Research Applications
Insecticide Development
Diacylhydrazines, a class of compounds to which our subject compound is related, have been used as environmentally friendly insecticides . They are particularly effective against lepidopteran larvae and ground-dwelling coleopterans. The compound’s structural similarity to known insecticidal agents suggests potential utility in developing new pest control solutions that are less harmful to the environment.
Electroluminescent Devices
The compound’s structural analogs have been precursors in the synthesis of electroluminescent devices . This application is significant for the development of new materials for electronic displays, offering potentially better efficiency and color purity.
Antibacterial and Antifungal Agents
Kojic acid analogs, which share a similar pyranone structure with our compound, have demonstrated significant antibacterial and antifungal activities . This suggests that our compound could be a candidate for the development of new antimicrobial agents.
Anticancer Research
Compounds derived from kojic acid, which is structurally related to our compound, have shown anticancer properties . This indicates potential applications in the design of new chemotherapeutic agents or as a tool in cancer research.
Anticonvulsant Properties
Kojic acid derivatives also exhibit anticonvulsant activities . By extension, our compound may be useful in the development of new treatments for epilepsy or in the study of seizure mechanisms.
Anti-Alzheimer’s Disease
The therapeutic potential of kojic acid analogs extends to anti-Alzheimer’s disease activities . The compound could contribute to the research and development of novel Alzheimer’s treatments.
Metal Chelation
Due to the presence of multiple functional groups, kojic acid and its analogs have metal chelating properties . This property is valuable in the field of detoxification of heavy metals and in the study of metalloproteins.
Synthetic Organic Chemistry
The compound can serve as an intermediate in synthetic organic chemistry, facilitating the synthesis of complex molecules . Its reactivity and functional groups make it a versatile building block for various chemical syntheses.
properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-19(16-8-11-24-12-9-16)7-10-21-20(23)14-25-18-6-5-15-3-1-2-4-17(15)13-18/h1-6,13,16,19,22H,7-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNCFNPUVINZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(naphthalen-2-yloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2897409.png)




![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)
![N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897421.png)

![(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid](/img/structure/B2897425.png)
![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2897429.png)
